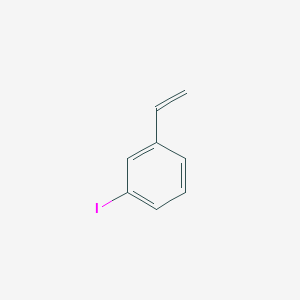

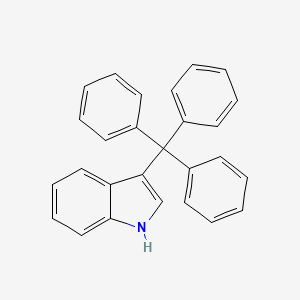

3-trityl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives has been a subject of extensive research due to their significance in pharmaceutical chemistry. A variety of methods have been developed to synthesize substituted indoles. For instance, the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one has been reported, which can be used for the direct alkynylation of indoles, demonstrating a scalable and efficient procedure . Another study describes the synthesis of 3-((trifluoromethyl)thio)indoles through a palladium(II)-catalyzed reaction, highlighting the importance of bismuth(III) chloride in activating trifluoromethanesulfanylamide for successful transformation . Additionally, solid-phase synthesis has been employed to create 2,3,5-trisubstituted indoles, utilizing a palladium-mediated coupling and intramolecular cyclization, followed by acylation and further diversification at the C-5 position .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The crystal structure of 3-(trichloroacetyl) indole has been determined using X-ray diffraction, revealing an orthorhombic space group and the presence of intermolecular hydrogen bonds and π-π stacking within the crystal, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Indoles are known to participate in a variety of chemical reactions. Trityl chloride has been used as an organic catalyst for the preparation of bis(indolyl)methanes under solvent-free conditions, which proceeds rapidly at room temperature in high yields . Furthermore, trityl chloride has also been reported to promote the synthesis of 3-(2,6-diarylpyridin-4-yl)-1H-indoles and 2,4,6-triarylpyridines through in situ generation of trityl carbocation, showcasing its versatility as a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The study of 3-(trichloroacetyl) indole provides insights into its density, crystallography, and intermolecular interactions, which are essential for understanding its reactivity and potential applications . The synthesis methods and reactions discussed also imply that the indole derivatives can be modified to exhibit a range of physical and chemical properties, tailored for specific applications in pharmaceuticals and materials science.

科学的研究の応用

Indole derivatives have a wide range of applications in various scientific fields . Here are some general applications of indole and its derivatives:

-

Biotechnological Production

- Field: Biotechnology

- Application: Indole is a signalling molecule produced by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .

- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .

- Results: This method allows the production of indole from glucose or tryptophan by fermentation .

-

Pharmaceutical Chemistry

- Field: Pharmaceutical Chemistry

- Application: Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .

- Method: The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH .

- Results: This method gave the corresponding tricyclic indole in a good yield (84% yield) .

-

Treatment of Human Diseases

- Field: Medicine

- Application: Indole derivatives have promising bioactivity with therapeutic potential to treat human diseases .

- Method: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Results: Indoles, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

将来の方向性

Indole and its derivatives have attracted increasing attention in recent years due to their value for flavor and fragrance applications, for example, in the food industry or perfumery . They also have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions of 3-trityl-1H-indole could be in these areas.

特性

IUPAC Name |

3-trityl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N/c1-4-12-21(13-5-1)27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)25-20-28-26-19-11-10-18-24(25)26/h1-20,28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGAHGRRCZCIDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454062 |

Source

|

| Record name | 3-trityl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-trityl-1H-indole | |

CAS RN |

32863-87-9 |

Source

|

| Record name | 3-trityl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)